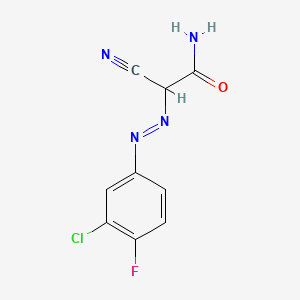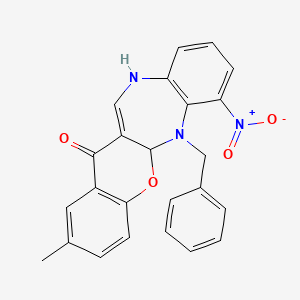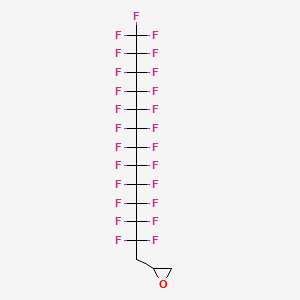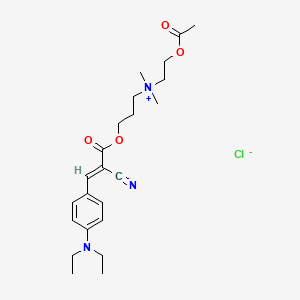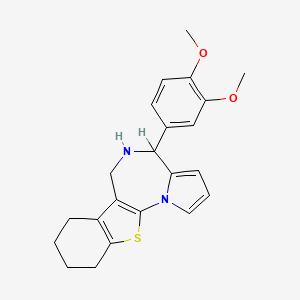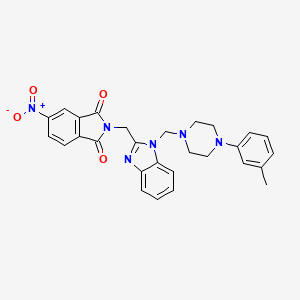
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(3-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(3-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multistep processes that include selective activation of carbon-nitrogen triple bonds. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by metals such as copper or silver . This reaction typically involves the use of propargyl-substituted dihydroisoindolin-1-one and arylnitrile oxides or aryl azides to produce the desired isoindole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Potential use as fluorescent probes for imaging applications.
Medicine: Investigated for their potential as therapeutic agents due to their unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with various molecular targets. These compounds can bind to specific proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
1H- and 2H-Indazoles: These compounds share structural similarities with isoindoles and are synthesized using similar methods.
Imidazole Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit similar reactivity.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their combination of functional groups, which allows for a wide range of chemical modifications and applications. Their ability to undergo selective reactions and form stable products makes them valuable in various fields of research and industry.
属性
CAS 编号 |
115398-87-3 |
|---|---|
分子式 |
C28H26N6O4 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
2-[[1-[[4-(3-methylphenyl)piperazin-1-yl]methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C28H26N6O4/c1-19-5-4-6-20(15-19)31-13-11-30(12-14-31)18-33-25-8-3-2-7-24(25)29-26(33)17-32-27(35)22-10-9-21(34(37)38)16-23(22)28(32)36/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI 键 |
QFTRQFPQYPYMNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C4=CC=CC=C4N=C3CN5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


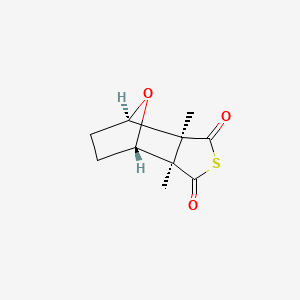
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)



